![molecular formula C14H24N4S4Sn B12620351 Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane CAS No. 918446-80-7](/img/structure/B12620351.png)
Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane: is a chemical compound that belongs to the class of organotin compounds. It features a tin atom bonded to two butyl groups and two 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl groups. The presence of the thiadiazole ring, which contains sulfur and nitrogen atoms, imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane typically involves the reaction of dibutyltin dichloride with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with thiadiazole groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The butyl groups or thiadiazole rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for research in medicinal chemistry. It has been studied for its potential anticancer, antimicrobial, and antiviral activities due to the presence of the thiadiazole ring.
Industry: In the industrial sector, Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps enhance the thermal stability and durability of these materials.
Mécanisme D'action
The mechanism of action of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane involves its interaction with cellular targets, such as enzymes and receptors. The thiadiazole ring can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The compound’s organotin moiety may also contribute to its biological effects by interacting with cellular membranes and proteins.
Comparaison Avec Des Composés Similaires
Dibutyltin dichloride: A precursor in the synthesis of Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane.
5-Methyl-1,3,4-thiadiazole-2-thiol: A key reactant in the synthesis.
Dibutyl-bis[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane: A similar compound with a phenyl group instead of a methyl group on the thiadiazole ring.
Uniqueness: this compound is unique due to the presence of both butyl groups and thiadiazole rings, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
918446-80-7 |
|---|---|
Formule moléculaire |
C14H24N4S4Sn |
Poids moléculaire |
495.3 g/mol |
Nom IUPAC |
dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane |
InChI |
InChI=1S/2C4H9.2C3H4N2S2.Sn/c2*1-3-4-2;2*1-2-4-5-3(6)7-2;/h2*1,3-4H2,2H3;2*1H3,(H,5,6);/q;;;;+2/p-2 |
Clé InChI |
PYDAWUKQJOQWBK-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(SC1=NN=C(S1)C)SC2=NN=C(S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


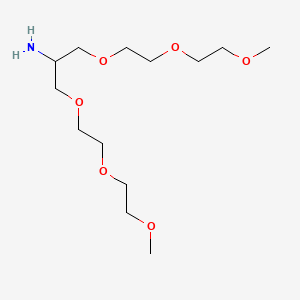
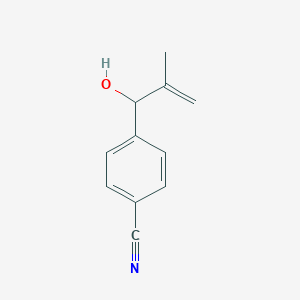


![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12620312.png)
![Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate](/img/structure/B12620317.png)

![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate](/img/structure/B12620357.png)
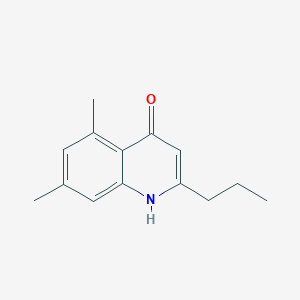
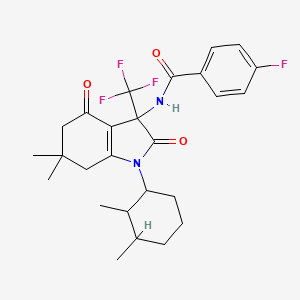
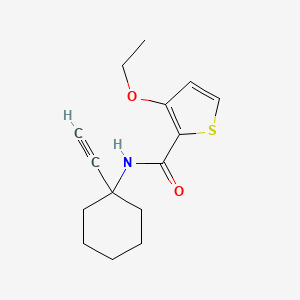
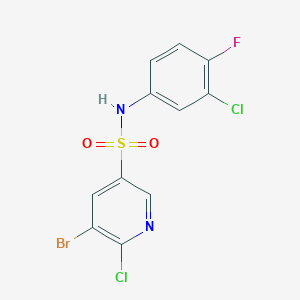
![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)
